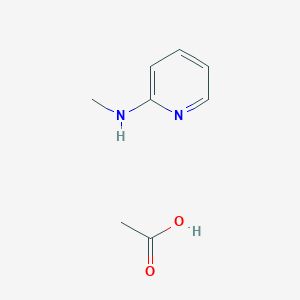![molecular formula C11H22O4Si B14279141 3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one CAS No. 159412-68-7](/img/structure/B14279141.png)
3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one is an organosilicon compound that features a cyclohexanone ring substituted with a dimethoxy(propan-2-yl)oxy group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one typically involves the reaction of cyclohexanone with a silylating agent such as dimethoxy(propan-2-yl)chlorosilane. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis of the silylating agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and scaling up the production while ensuring consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the silicon atom or the cyclohexanone ring.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.
Wissenschaftliche Forschungsanwendungen
3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of 3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one involves the interaction of the silyl group with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The cyclohexanone ring provides additional reactivity, enabling the compound to act as a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{Dimethyl[(propan-2-yl)oxy]silyl}cyclohexan-1-one
- 3-{Diethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one
- 3-{Trimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one
Uniqueness
3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one is unique due to its specific combination of a cyclohexanone ring and a dimethoxy(propan-2-yl)oxy silyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
159412-68-7 |
|---|---|
Molekularformel |
C11H22O4Si |
Molekulargewicht |
246.37 g/mol |
IUPAC-Name |
3-[dimethoxy(propan-2-yloxy)silyl]cyclohexan-1-one |
InChI |
InChI=1S/C11H22O4Si/c1-9(2)15-16(13-3,14-4)11-7-5-6-10(12)8-11/h9,11H,5-8H2,1-4H3 |
InChI-Schlüssel |
ALLYLLQLWCZFNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O[Si](C1CCCC(=O)C1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-](/img/structure/B14279077.png)



![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)

![5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14279105.png)


![5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B14279130.png)

